Cobalt neodecanoate

Vue d'ensemble

Description

Cobalt neodecanoate is a cobalt-based metal carboxylate widely used as a siccative in paints, inks, and coatings. It is known for its ability to accelerate the drying process of alkyd resins through oxidative curing. This compound is also utilized as a catalyst in various chemical reactions, including hydrogenation and oxidation processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cobalt neodecanoate is typically synthesized by reacting cobalt hydroxide with neodecanoic acid. The reaction is carried out in a sealed container at temperatures ranging from 150°C to 190°C for at least two hours. This process involves an acid-base salt-forming reaction followed by an acid replacement reaction .

Industrial Production Methods: In industrial settings, this compound is produced by mixing cobalt hydroxide with a combination of neodecanoic acid and other organic acids such as propionic acid. The mixture undergoes reflux in a normal-pressure sealed container to form the this compound salt. The reaction conditions are carefully controlled to ensure high cobalt content and optimal product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Cobalt neodecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role in oxidative curing of alkyd resins, where it facilitates the formation of cross-linked polymer networks .

Common Reagents and Conditions:

Oxidation: this compound acts as a catalyst in oxidation reactions, often in the presence of oxygen or other oxidizing agents.

Reduction: It can also participate in reduction reactions, typically involving hydrogen or other reducing agents.

Substitution: In substitution reactions, this compound can react with other carboxylic acids or ligands to form new cobalt complexes

Major Products: The major products formed from these reactions include cross-linked polymers in the case of oxidative curing, and various cobalt complexes in substitution reactions .

Applications De Recherche Scientifique

Scientific Research Applications

Cobalt neodecanoate serves multiple roles in scientific research, particularly in catalysis and materials science.

Catalysis

This compound is widely recognized for its catalytic properties:

- Polymerization : It acts as a catalyst in the polymerization of alkyd resins, which are crucial for the production of paints and coatings .

- Oxidation Reactions : The compound facilitates oxidation reactions, enhancing the curing process of alkyd resins in coatings.

Electrocatalysis

Recent studies have highlighted this compound's role in electrocatalysis:

- It is employed in water oxidation reactions, demonstrating high catalytic activity and stability, which is essential for energy conversion technologies.

Environmental Applications

This compound has been investigated for its potential environmental benefits:

- It has shown effectiveness in removing pollutants, such as crystal violet dye from aquatic environments, indicating its potential for environmental remediation.

Industrial Applications

The industrial applications of this compound are diverse, primarily focusing on its role as a drying agent and catalyst.

Drying Agent in Coatings

This compound is extensively used as a drying agent in paints and coatings. Its ability to accelerate the drying process is crucial for enhancing the efficiency of industrial paint applications .

Plastics and Petrochemicals

The compound finds usage in the plastics industry, particularly in the production of polyolefins and other polymeric materials, where it acts as a catalyst to improve polymerization processes .

Case Study 1: this compound in Paints

A study conducted on various formulations of alkyd paints demonstrated that the inclusion of this compound significantly reduced drying times compared to formulations without it. The results indicated an average reduction of 30% in drying time, enhancing productivity in industrial settings.

Case Study 2: Environmental Remediation

Research involving this compound's application for dye removal showed that concentrations as low as 0.5 g/L could effectively reduce crystal violet dye levels by over 90% within 24 hours. This study underscores its potential utility in wastewater treatment processes.

Mécanisme D'action

Cobalt neodecanoate exerts its effects primarily through its catalytic activity. In oxidative curing, it facilitates the formation of free radicals, which initiate the polymerization of alkyd resins. This process involves the transfer of oxygen to the resin, leading to cross-linking and hardening of the coating .

Comparaison Avec Des Composés Similaires

Cobalt naphthenate: Another cobalt-based siccative used in paints and coatings.

Cobalt octoate: Known for its use as a drying agent in various industrial applications.

Manganese and iron carboxylates: These are alternative siccatives used to replace cobalt-based compounds due to regulatory concerns

Uniqueness: Cobalt neodecanoate is unique in its high catalytic activity and effectiveness in promoting oxidative curing. It is preferred in many applications due to its ability to produce hard, durable coatings with minimal discoloration .

Activité Biologique

Cobalt neodecanoate (CAS No. 27253-31-2) is a cobalt salt of neodecanoic acid, which has garnered attention for its various biological activities and potential applications in industrial processes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its toxicity, skin and respiratory sensitization, and other relevant biological interactions.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

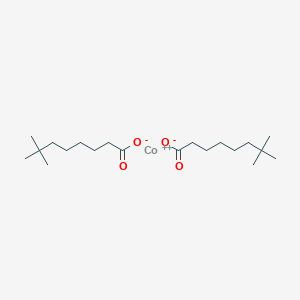

| Molecular Formula | Co(C₁₀H₁₉O₂)₂ |

| Molecular Weight | 401.5 g/mol |

| State | Liquid |

| Solubility in Water | Moderate |

Toxicokinetics

This compound exhibits moderate dissociation in physiological conditions. Studies show that it completely dissociates in simulated gastric fluid (pH 1.5) and partially in intestinal fluid (pH 7.4), with solubility rates of 100% and 30.8%, respectively . The dissociation leads to the release of cobalt ions, which are primarily responsible for the compound's toxicity.

Skin and Eye Irritation

In a study following OECD guidelines, this compound was applied to human-derived epidermal keratinocytes. The MTT assay results indicated cell viability scores of 108.1% after three minutes and 45.7% after sixty minutes of exposure, suggesting that this compound is not corrosive . Additionally, eye irritation studies showed slight chemosis and redness that were reversible within 72 hours, indicating low irritant potential .

Sensitization Potential

While specific data on respiratory sensitization are lacking, cobalt compounds are generally known to cause sensitization upon inhalation exposure. However, due to the waxy nature of cobalt soap complexes, inhalation risks may be minimized in practical applications .

Dermal Absorption Studies

Research indicates that dermal absorption of cobalt is relatively low; values reported for cobalt chloride hexahydrate suggest less than 1% absorption through intact skin but significantly higher rates through abraded skin (up to 80%) after prolonged exposure . Such findings imply that while acute dermal toxicity may be low, caution is warranted in occupational settings where skin contact could occur.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Observations |

|---|---|

| Skin Irritation | Not considered corrosive; slight erythema observed |

| Eye Irritation | Reversible effects; low irritant potential |

| Respiratory Sensitization | Limited data; potential risk inferred |

| Carcinogenicity | Evidence from related compounds suggests caution |

Propriétés

IUPAC Name |

cobalt(2+);7,7-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2.Co/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMCQAXHWIEEDE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920451 | |

| Record name | Cobalt(2+) bis(7,7-dimethyloctanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals, Liquid | |

| Record name | Neodecanoic acid, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27253-31-2, 90342-30-6 | |

| Record name | Cobalt neodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027253312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Decanoic acid, cobalt(2+) salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090342306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(2+) bis(7,7-dimethyloctanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodecanoic acid, cobalt salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Decanoic acid, cobalt(2+) salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.